molecular formula C17H18FNO3 B5991541 N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide

Cat. No.: B5991541
M. Wt: 303.33 g/mol
InChI Key: UAFJLAPFJXWHIZ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-fluorophenyl group and two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 4-fluorophenylethylamine.

    Amide Formation: The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluorophenylethylamine to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific receptors or enzymes.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the methoxy groups contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(4-methylphenyl)ethyl]-3,5-dimethoxybenzamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide distinguishes it from its analogs, as fluorine can significantly alter the compound’s electronic properties and biological activity.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated or brominated counterparts due to the unique properties of the fluorine atom.
  • Applications: The specific applications and effectiveness of the compound can vary based on the nature of the substituent on the phenyl ring, with the fluorinated version potentially offering advantages in certain contexts.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-9-13(10-16(11-15)22-2)17(20)19-8-7-12-3-5-14(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFJLAPFJXWHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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